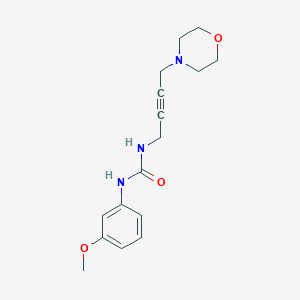

![molecular formula C19H22N2O5S2 B2635464 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922910-25-6](/img/structure/B2635464.png)

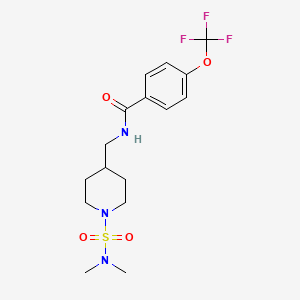

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

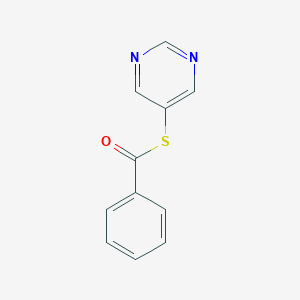

This compound is a heterocyclic compound with the molecular formula C18H20N2O5S2 . It is also known by other synonyms such as 933238-92-7, 2-[3-(4-methoxybenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide .

Molecular Structure Analysis

The compound has a molecular weight of 408.5 g/mol . The InChI string representation of the molecule is InChI=1S/C18H20N2O5S2/c1-25-11-5-7-12 (8-6-11)27 (23,24)10-9-15 (21)20-18-16 (17 (19)22)13-3-2-4-14 (13)26-18/h5-8H,2-4,9-10H2,1H3, (H2,19,22) (H,20,21) . The Canonical SMILES representation is COC1=CC=C (C=C1)S (=O) (=O)CCC (=O)NC2=C (C3=C (S2)CCC3)C (=O)N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.5 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound is 408.08136409 g/mol . The topological polar surface area is 152 Ų . The compound has a heavy atom count of 27 .

Wissenschaftliche Forschungsanwendungen

Cell Adhesion Inhibition : A study found that certain benzo[b]thiophene derivatives, such as PD 144795, can inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules are crucial in the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory applications of these compounds (Boschelli et al., 1995).

Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized using derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. These compounds have shown potential in creating a range of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, suggesting a broad range of chemical applications (Mohareb et al., 2004).

Intramolecular Cyclization : Research on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has led to the synthesis of compounds through the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. These synthesized acids undergo cyclization, forming compounds with potential for further chemical applications (Shipilovskikh et al., 2009).

Antimicrobial Activities : Research has demonstrated that certain tetrahydrobenzo[b]thiophene derivatives have significant antimicrobial activities against various bacterial and fungal strains. This suggests potential pharmaceutical applications for these compounds in treating infections (Babu et al., 2013).

Heterocyclic Derivatives Synthesis : Another study focused on synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. These synthesized compounds have potential applications in various chemical and pharmaceutical contexts (Vasylyev et al., 1999).

Antioxidant and Antimicrobial Properties : Certain thiophene derivatives, synthesized using a simple procedure, have shown notable antioxidant and antimicrobial properties. This indicates their potential in pharmaceutical applications for treating infections and diseases related to oxidative stress (Raghavendra et al., 2016).

Zukünftige Richtungen

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c1-26-12-6-8-13(9-7-12)28(24,25)11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)27-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKDXHXMFHTRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)

![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)

![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)

![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)

![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)